amine hydrochloride CAS No. 1240566-59-9](/img/structure/B3093067.png)
[(3-Phenoxyphenyl)methyl](propyl)amine hydrochloride
Übersicht
Beschreibung
“(3-Phenoxyphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C16H20ClNO . It is offered by several chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “(3-Phenoxyphenyl)methylamine hydrochloride” were not found, general methods for synthesizing similar amines involve reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular weight of “(3-Phenoxyphenyl)methylamine hydrochloride” is 277.7891 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Phenoxyphenyl)methylamine hydrochloride” such as its density, melting point, and boiling point can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior of Parabens
Parabens, which share a phenolic structure similar to the compound , are widely used as preservatives in various consumer products. The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic environments. Despite effective wastewater treatments, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. The study highlights the environmental impact of phenolic compounds and suggests a need for further research on their by-products and degradation processes Haman et al., 2015.
Health Benefits of Dietary Phenolamides
Wang, Snooks, and Sang (2020) review the chemistry and health benefits of dietary phenolamides, noting their presence in various foods and potential health benefits. Similar to the query compound, phenolamides contain phenolic groups that contribute to their bioactivity, including antioxidant and anti-inflammatory effects. This review underscores the potential of phenolic compounds in dietary applications and their biological significance Wang et al., 2020.
Carcinogenic, Reproductive Toxicity, and Endocrine Disruption of BPA Alternatives
Den Braver-Sewradj et al. (2020) discuss the carcinogenic, reproductive toxicity, and endocrine disruption potential of bisphenol A (BPA) alternatives. BPA shares structural similarities with phenolic compounds, and its alternatives are scrutinized for similar health concerns. This review provides insight into the safety assessments of phenolic compounds used in consumer products and the need for comprehensive evaluations to identify safer alternatives Den Braver-Sewradj et al., 2020.
Wirkmechanismus
Target of Action
The primary targets of (3-Phenoxyphenyl)methylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the gastrointestinal tract and also play a role in numerous cellular processes.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may inhibit the activity of these enzymes, leading to changes in protein digestion and cellular processes.
Result of Action
Given its interaction with Trypsin-1 and Trypsin-2, it may affect protein digestion and various cellular processes .
Eigenschaften
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h3-10,12,17H,2,11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHLZHLRBUWPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Phenoxyphenyl)methyl](propyl)amine hydrochloride | |
CAS RN |
1240566-59-9 | |
| Record name | Benzenemethanamine, 3-phenoxy-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240566-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3092985.png)

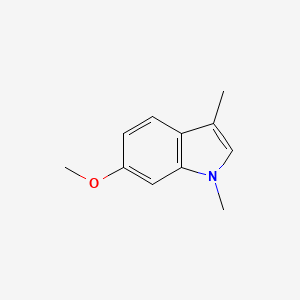
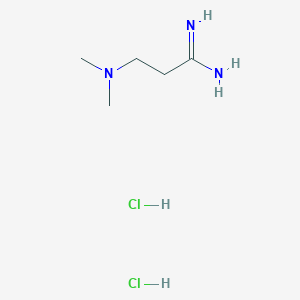


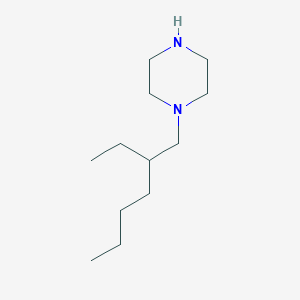
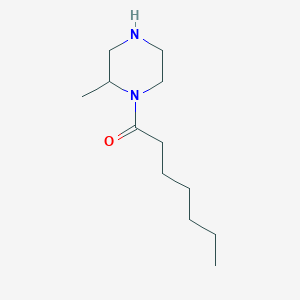

![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)
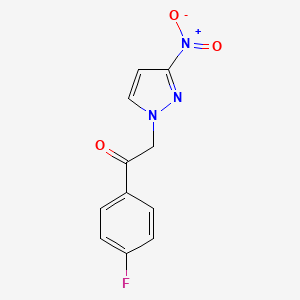
amine hydrochloride](/img/structure/B3093104.png)